molecular formula C5H3ClIN5 B1458362 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1935368-77-6

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1458362
CAS No.: 1935368-77-6
M. Wt: 295.47 g/mol
InChI Key: DAJRRHMDJQOPKF-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazolo[3,4-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One common method involves heating a solution of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodosuccinimide in dimethylformamide (DMF) at 80°C under an argon atmosphere overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would result in a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its binding affinity and selectivity for certain kinase enzymes, making it a valuable compound in drug discovery .

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN5/c6-5-9-3(8)1-2(7)11-12-4(1)10-5/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRRHMDJQOPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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